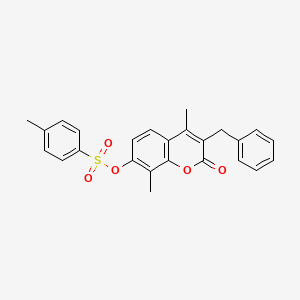
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2/ARE pathway, which is a signaling pathway that regulates the expression of genes involved in antioxidant defense.
Biochemical and physiological effects:
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments is its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro assays.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate. One of the areas of research is the development of new drugs based on this compound. It has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions. It has been shown to exhibit high selectivity and sensitivity towards certain metal ions, and further research is needed to explore its potential applications in this area. Finally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Métodos De Síntesis
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 3-benzyl-4,8-dimethylcoumarin in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The product is obtained as a white solid and is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been extensively used in scientific research due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5S/c1-16-9-11-20(12-10-16)31(27,28)30-23-14-13-21-17(2)22(15-19-7-5-4-6-8-19)25(26)29-24(21)18(23)3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZFQABTLCWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)
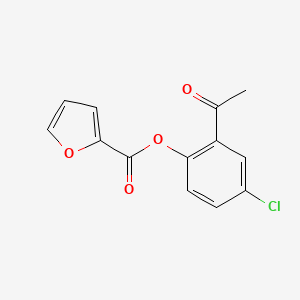
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
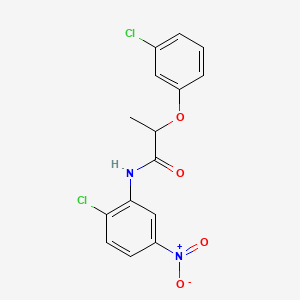
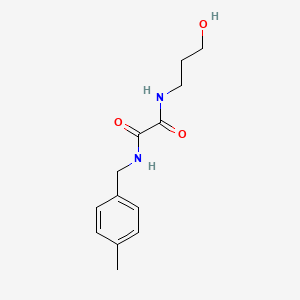
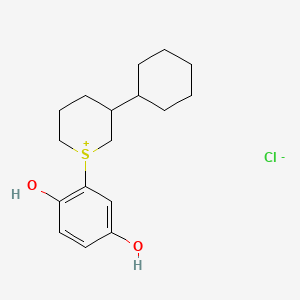
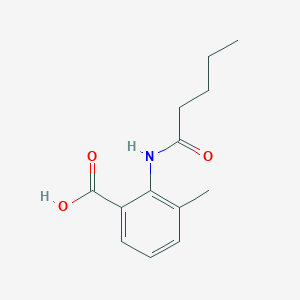
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)